Confirmed CD4+ T-Cell Epitope Identity: A Distinct Alternative to the Well-Characterized CD8+ MAGE-C1 Epitopes
The MAGE-C1 (779-787) peptide is a validated minimal CD4+ T-cell epitope, offering a distinct functional target compared to the well-known MAGE-C1 CD8+ epitopes. While the peptides p959 and p1083 elicit CD8+ T-cell responses in 6/6 and 3/6 healthy donors respectively, their functional activity is restricted to the HLA-A*02:01 allele [1]. In contrast, a CD4+ T-cell clone from a melanoma patient was found to recognize the 779-787 minimal epitope, and this activation is restricted by the HLA-DRB1*1501 class II molecule [2]. This is a binary difference in the responding T-cell compartment (CD4+ helper vs. CD8+ cytotoxic), not a matter of degree.
| Evidence Dimension | T-cell subset targeted and MHC restriction |
|---|---|
| Target Compound Data | Recognized by CD4+ T-cell clone (CT7/522/6); Presentation restricted by HLA-DRB1*1501 (Class II). |
| Comparator Or Baseline | MAGE-C1 p959 and p1083 epitopes are recognized by CD8+ T-cells and are restricted by HLA-A*02:01 (Class I) [1]. |
| Quantified Difference | Qualitative difference: The peptide targets a completely different T-cell compartment (CD4+ helper T-cells vs. CD8+ cytotoxic T-cells) via a distinct MHC class II pathway. |
| Conditions | Human T-cell clone derived from a CT7+ melanoma patient; in vitro re-stimulation and peptide titration assays. |
Why This Matters
For studies requiring the activation or tracking of tumor-specific CD4+ helper T-cell responses, p959 or p1083 are invalid reagents; MAGE-C1 (779-787) is a required and distinct tool for probing this specific immunological pathway.
- [1] Anderson LD, et al. Identification of MAGE-C1 (CT-7) epitopes for T-cell therapy of multiple myeloma. Cancer Immunol Immunother. 2011;60(7):985-997. View Source
- [2] Nuber N, et al. Fine analysis of spontaneous MAGE-C1/CT7–specific immunity in melanoma patients. Proc Natl Acad Sci U S A. 2010;107(34):15187-15192. View Source
